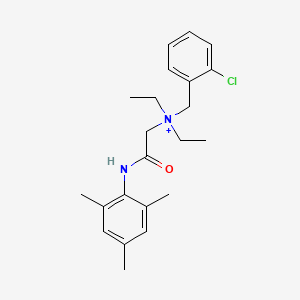
AMMONIUM, (o-CHLOROBENZYL)DIETHYL(((2,4,6-TRIMETHYLPHENYL)CARBAMOYL)METHYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMMONIUM, (o-CHLOROBENZYL)DIETHYL(((2,4,6-TRIMETHYLPHENYL)CARBAMOYL)METHYL)- is a complex organic compound with a unique structure that includes an ammonium group, a chlorobenzyl group, and a trimethylphenyl carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AMMONIUM, (o-CHLOROBENZYL)DIETHYL(((2,4,6-TRIMETHYLPHENYL)CARBAMOYL)METHYL)- typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the chlorobenzyl group, followed by the introduction of the diethylammonium group and the trimethylphenyl carbamoyl group. Common reagents used in these reactions include chlorinating agents, amines, and carbamoylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures are essential to ensure the consistency and safety of the compound produced on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
AMMONIUM, (o-CHLOROBENZYL)DIETHYL(((2,4,6-TRIMETHYLPHENYL)CARBAMOYL)METHYL)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
AMMONIUM, (o-CHLOROBENZYL)DIETHYL(((2,4,6-TRIMETHYLPHENYL)CARBAMOYL)METHYL)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of AMMONIUM, (o-CHLOROBENZYL)DIETHYL(((2,4,6-TRIMETHYLPHENYL)CARBAMOYL)METHYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to AMMONIUM, (o-CHLOROBENZYL)DIETHYL(((2,4,6-TRIMETHYLPHENYL)CARBAMOYL)METHYL)- include other ammonium compounds with different substituents, such as:
- AMMONIUM, (p-CHLOROBENZYL)DIETHYL(((2,4,6-TRIMETHYLPHENYL)CARBAMOYL)METHYL)-
- AMMONIUM, (o-BROMOBENZYL)DIETHYL(((2,4,6-TRIMETHYLPHENYL)CARBAMOYL)METHYL)-
- AMMONIUM, (o-CHLOROBENZYL)DIETHYL(((2,4,6-DIMETHYLPHENYL)CARBAMOYL)METHYL)-
Uniqueness
The uniqueness of AMMONIUM, (o-CHLOROBENZYL)DIETHYL(((2,4,6-TRIMETHYLPHENYL)CARBAMOYL)METHYL)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
84213-95-6 |
|---|---|
Fórmula molecular |
C22H30ClN2O+ |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
(2-chlorophenyl)methyl-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium |
InChI |
InChI=1S/C22H29ClN2O/c1-6-25(7-2,14-19-10-8-9-11-20(19)23)15-21(26)24-22-17(4)12-16(3)13-18(22)5/h8-13H,6-7,14-15H2,1-5H3/p+1 |
Clave InChI |
GDUBXMOOQQAGDS-UHFFFAOYSA-O |
SMILES canónico |
CC[N+](CC)(CC1=CC=CC=C1Cl)CC(=O)NC2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)
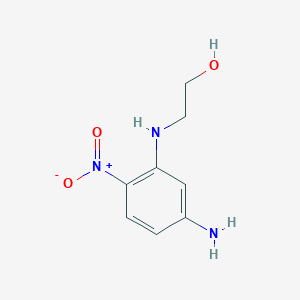
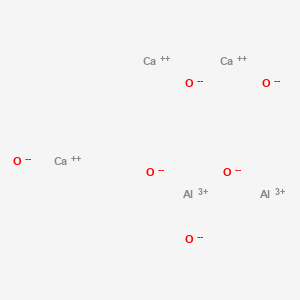
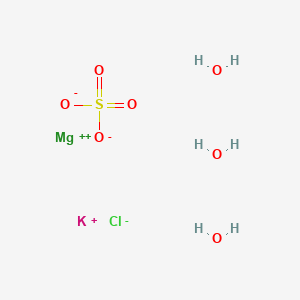
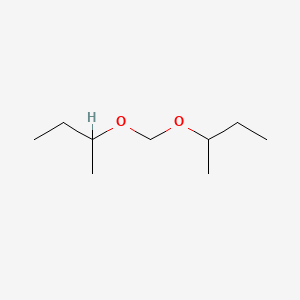
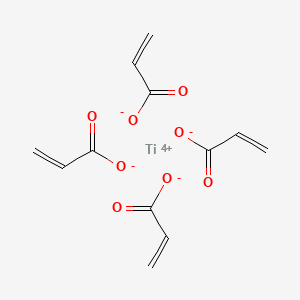
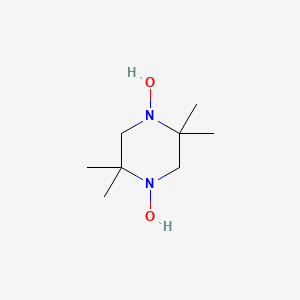
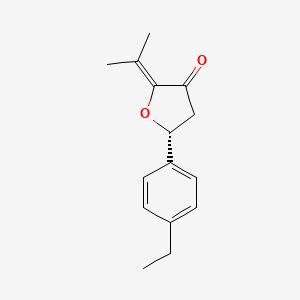
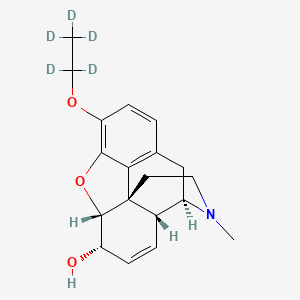
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
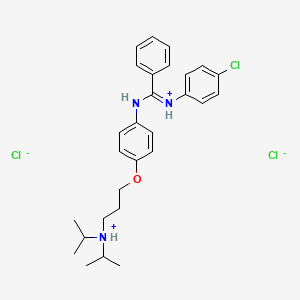
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)

